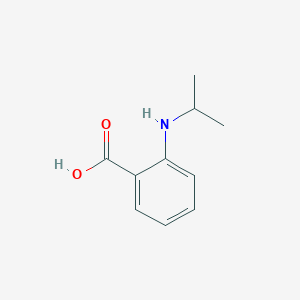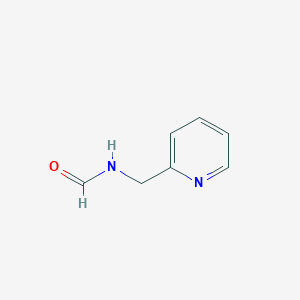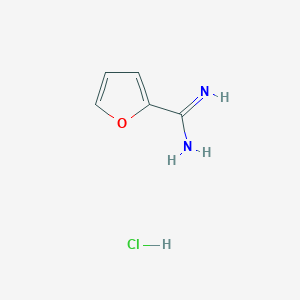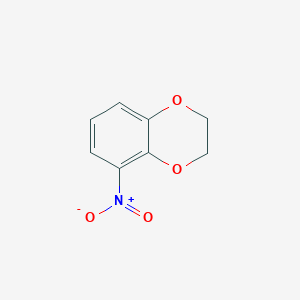
Acide 1,6-naphthyridine-5-carboxylique
Vue d'ensemble
Description
1,6-Naphthyridine-5-carboxylic acid is a heterocyclic compound with a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It can be considered the naphthalene analog of pyridine, with one nitrogen atom in each ring. Naphthyridines have garnered significant interest due to their diverse biological applications, including diagnostics, treatment of human diseases, agricultural uses, and photophysical applications .
Synthesis Analysis
Several synthetic approaches exist for 1,6-naphthyridine-5-carboxylic acid. For instance, the reaction of ethyl 2-methylnicotinate and formaldehyde (or acetaldehyde) leads to a lactone, which can be converted to an amide and subsequently oxidized to yield 5-hydroxy-1,6-naphthyridine. Additionally, 1,6-naphthyridine and 7-methyl-1,6-naphthyridine can be synthesized from their 5-hydroxy derivatives via chloro and hydrazino compounds .
Molecular Structure Analysis
The molecular formula of 1,6-Naphthyridine-5-carboxylic acid is C9H6N2O2, with a molecular weight of 174.16 g/mol. Its chemical structure is represented by the SMILES string: OC(=O)c1nccc2ncccc12. The compound consists of a naphthyridine core with carboxylic acid functionality .
Chemical Reactions Analysis
One notable synthetic route involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. Depending on the stoichiometry, this reaction yields monoarylated or diarylated 1,6-naphthyridines in excellent yields .
Applications De Recherche Scientifique
Activité anticancéreuse
Les 1,6-naphthyridines ont été identifiées comme des composés pharmacologiquement actifs possédant des propriétés anticancéreuses potentielles. Elles ont été utilisées comme échafaudages pour l'inhibition de la kinase c-Met, qui est liée à l'activité cancéreuse. Des chercheurs ont développé des dérivés tels que les 1H-imidazo[4,5-h][1,6]-naphthyridin-2(3H)-ones en tant qu'inhibiteurs de la kinase c-Met de classe II .
Synthèse chimique et réactivité
Ces composés sont polyvalents en termes de synthèse chimique et de réactivité. Ils peuvent réagir avec des réactifs électrophiles ou nucléophiles et subir diverses réactions chimiques telles que des oxydations, des réductions, des réactions de couplage croisé et la formation de complexes métalliques .
Mécanisme D'action
Target of Action
1,6-Naphthyridine-5-carboxylic acid has been identified as a novel scaffold for the inhibition of c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in cancer cells, making it a significant target for anticancer drugs .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to its active site. This binding inhibits the kinase’s activity, thereby preventing the phosphorylation of downstream signaling molecules involved in cell proliferation and survival . The specific functionalization of the 1,6-naphthyridine core leads to this specific activity .
Biochemical Pathways
The inhibition of c-Met kinase by 1,6-Naphthyridine-5-carboxylic acid affects several biochemical pathways. These include pathways involved in cell growth, survival, and migration. By inhibiting c-Met kinase, the compound disrupts these pathways, leading to the inhibition of cancer cell proliferation .
Result of Action
The primary result of the action of 1,6-Naphthyridine-5-carboxylic acid is the inhibition of cancer cell proliferation. By inhibiting c-Met kinase, the compound disrupts the signaling pathways that promote cell growth and survival. This leads to a decrease in cancer cell proliferation, and potentially, tumor growth .
Analyse Biochimique
Biochemical Properties
1,6-Naphthyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, 1,6-Naphthyridine-5-carboxylic acid can bind to DNA, affecting its replication and transcription processes .
Cellular Effects
The effects of 1,6-Naphthyridine-5-carboxylic acid on cells are profound. It has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 1,6-Naphthyridine-5-carboxylic acid can alter gene expression and cellular metabolism, leading to changes in cell function .
Molecular Mechanism
At the molecular level, 1,6-Naphthyridine-5-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, 1,6-Naphthyridine-5-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Naphthyridine-5-carboxylic acid can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 1,6-Naphthyridine-5-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1,6-Naphthyridine-5-carboxylic acid vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At high doses, 1,6-Naphthyridine-5-carboxylic acid can induce adverse effects, such as liver and kidney damage . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits .
Metabolic Pathways
1,6-Naphthyridine-5-carboxylic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Additionally, 1,6-Naphthyridine-5-carboxylic acid can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, altering cellular energy production .
Transport and Distribution
Within cells and tissues, 1,6-Naphthyridine-5-carboxylic acid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins . Once inside the cell, 1,6-Naphthyridine-5-carboxylic acid can localize to different cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . The distribution of this compound can influence its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of 1,6-Naphthyridine-5-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 1,6-Naphthyridine-5-carboxylic acid can accumulate in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can localize to the mitochondria, affecting cellular respiration and energy production .
Propriétés
IUPAC Name |
1,6-naphthyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZARNGHJBDZPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502196 | |
| Record name | 1,6-Naphthyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74048-24-1 | |
| Record name | 1,6-Naphthyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-naphthyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)
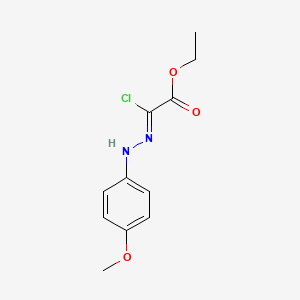


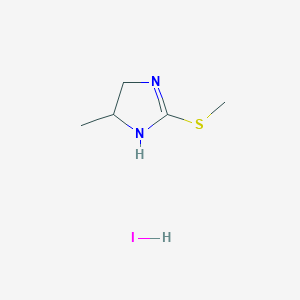
![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)
